TAAR1 Species Selectivity: 4‑Methyl Substitution Shifts the Mouse/Human Potency Ratio by > 5.9‑Fold Relative to Phenylbiguanide
In a single study that profiled twenty‑seven biguanide‑based derivatives, 4‑methyl‑phenyl biguanide (the target compound) and phenylbiguanide (BIG22) were directly compared for agonist activity at mouse and human TAAR1 using an identical BRET‑based cAMP accumulation assay in HEK293 cells [1][2]. The 4‑methyl substituted compound showed a markedly blunted potency at both species orthologues, but the loss was disproportionately greater at the human receptor. While phenylbiguanide displayed only a ~9‑fold difference between mouse and human potency (189 nM vs. 1,690 nM), the 4‑methyl analog exhibited at least a 5.9‑fold separation (1,700 nM vs. >10,000 nM) [2]. This indicates that the 4‑methyl group introduces a unique species‑selectivity gate, making the compound a more sharply mouse‑selective TAAR1 agonist than the parent phenylbiguanide.
| Evidence Dimension | TAAR1 agonist potency (EC₅₀) across mouse and human orthologues |
|---|---|
| Target Compound Data | mTAAR1 EC₅₀ = 1,700 nM; hTAAR1 EC₅₀ > 10,000 nM |
| Comparator Or Baseline | Phenylbiguanide (BIG22): mTAAR1 EC₅₀ = 189 nM; hTAAR1 EC₅₀ = 1,690 nM |
| Quantified Difference | mTAAR1: ~9‑fold lower potency vs. phenylbiguanide; hTAAR1: >5.9‑fold lower potency; mouse/human selectivity window expands from ~9‑fold (phenylbiguanide) to > 5.9‑fold (target compound) |
| Conditions | Agonist activity at recombinant mouse or human TAAR1 expressed in HEK293 cells; cAMP accumulation measured by BRET assay after 20 min incubation. Source: Tonelli et al., Eur. J. Med. Chem. 2017, curated in BindingDB and ChEMBL. |
Why This Matters
For researchers using TAAR1 mouse models as a translational bridge to human biology, the exaggerated species gap of the 4‑methyl analog demands careful experimental design; it also makes the compound a potentially valuable tool for dissecting mouse‑specific TAAR1 pharmacology without confounding human‑receptor activity.
- [1] Tonelli M, Espinoza S, Gainetdinov RR, Cichero E. Novel biguanide‑based derivatives scouted as TAAR1 agonists: Synthesis, biological evaluation, ADME prediction and molecular docking studies. Eur. J. Med. Chem. 2017;127:781‑792. doi:10.1016/j.ejmech.2016.10.058. View Source
- [2] BindingDB, BDBM50053630 (4‑Methyl‑Phenyl biguanide, CHEMBL291064). TAAR1 EC₅₀ data curated from Tonelli et al. (2017). Mouse TAAR1 EC₅₀ = 1.70E+3 nM; Human TAAR1 EC₅₀ > 1.00E+4 nM. View Source
